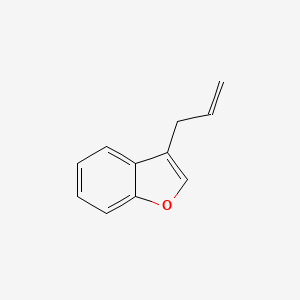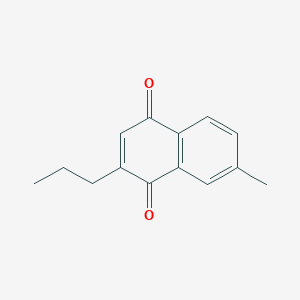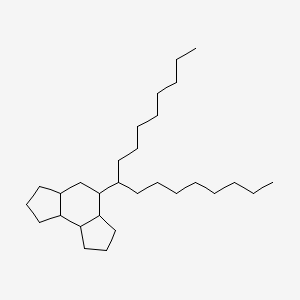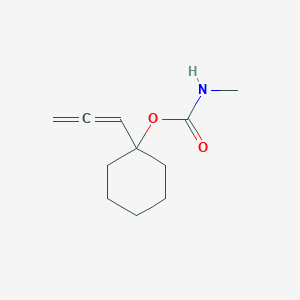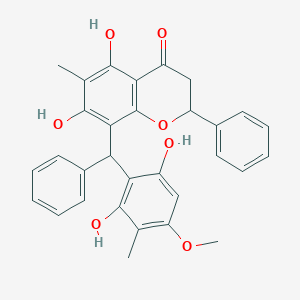
Melanervine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanervine is a chemical compound with the molecular formula C31H28O7 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its complex molecular structure, which includes multiple hydroxyl and methoxy groups.
Métodos De Preparación
The synthesis of Melanervine involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Melanervine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Melanervine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of certain dyes and pigments
Mecanismo De Acción
The mechanism of action of Melanervine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its activity, allowing it to interact with various enzymes and receptors in the body .
Comparación Con Compuestos Similares
Melanervine can be compared with other similar compounds, such as:
Melanin: Both compounds have antioxidant properties, but this compound has a more complex structure.
Quercetin: This flavonoid shares some structural similarities with this compound and also exhibits antioxidant activity.
Curcumin: Known for its anti-inflammatory properties, Curcumin has a different molecular structure but similar biological activities
Propiedades
Número CAS |
60715-58-4 |
|---|---|
Fórmula molecular |
C31H28O7 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
8-[(2,6-dihydroxy-4-methoxy-3-methylphenyl)-phenylmethyl]-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H28O7/c1-16-22(37-3)14-20(32)25(28(16)34)24(19-12-8-5-9-13-19)27-30(36)17(2)29(35)26-21(33)15-23(38-31(26)27)18-10-6-4-7-11-18/h4-14,23-24,32,34-36H,15H2,1-3H3 |
Clave InChI |
KYRONYOKKZDLAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1O)C(C2=CC=CC=C2)C3=C(C(=C(C4=C3OC(CC4=O)C5=CC=CC=C5)O)C)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


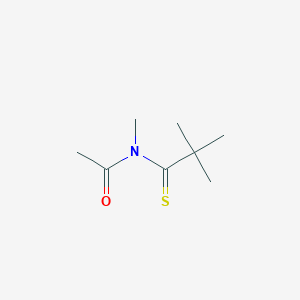
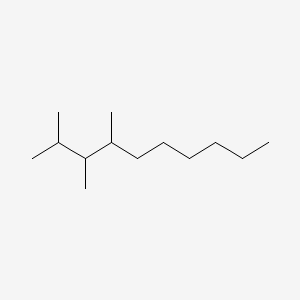

![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)

